(S)-4-N-Trityl-2-methyl-piperazine

CAS No.: 625843-74-5

Cat. No.: VC3733511

Molecular Formula: C24H26N2

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625843-74-5 |

|---|---|

| Molecular Formula | C24H26N2 |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | (3S)-3-methyl-1-tritylpiperazine |

| Standard InChI | InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1 |

| Standard InChI Key | VYUQPZHRDKLOPX-FQEVSTJZSA-N |

| Isomeric SMILES | C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

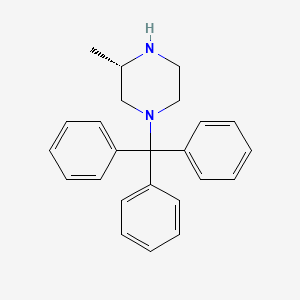

(S)-4-N-Trityl-2-methyl-piperazine features a six-membered piperazine ring with a methyl group at the 2-position and a trityl group () attached to the 4-position nitrogen . The stereogenic center at the 3-position carbon confers the (S)-configuration, which is critical for enantioselective applications. The trityl group enhances steric bulk, protecting the amine from unwanted reactions while facilitating purification via crystallization .

Table 1: Key Identifiers of (S)-4-N-Trityl-2-methyl-piperazine

| Property | Value | Source |

|---|---|---|

| CAS Number | 625843-74-5 | |

| IUPAC Name | (3S)-3-methyl-1-tritylpiperazine | |

| Molecular Formula | ||

| Molecular Weight | 342.5 g/mol | |

| SMILES Notation |

Spectroscopic and Computational Descriptors

The compound’s InChIKey (VYUQPZHRDKLOPX-FQEVSTJZSA-N) and InChI string provide unambiguous identifiers for database searches . Computational predictions estimate a boiling point of and a density of . The pKa of the secondary amine is , indicating moderate basicity under physiological conditions .

Synthesis and Manufacturing Strategies

Synthetic Pathways

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–85% |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

(S)-4-N-Trityl-2-methyl-piperazine is a solid at room temperature, with a predicted density of . It exhibits limited solubility in polar solvents (e.g., water) but high solubility in aromatic hydrocarbons and chlorinated solvents. Storage at 2–8°C under inert atmosphere is recommended to prevent decomposition .

Stereochemical Stability

The trityl group’s steric hindrance minimizes racemization at the (S)-configured chiral center, making the compound suitable for applications requiring enantiomeric purity .

Applications in Pharmaceutical Synthesis

Amine Protection in Oligonucleotide Synthesis

The trityl group is widely used in solid-phase oligonucleotide synthesis to protect exocyclic amines. For instance, in the synthesis of Casimersen—a drug for Duchenne muscular dystrophy—trityl-protected intermediates ensure regioselective coupling . (S)-4-N-Trityl-2-methyl-piperazine could serve as a precursor for specialized protecting groups in such workflows.

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid structure and chiral center enable its use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, eye protection, ventilated area |

| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |

| Storage | 2–8°C, protected from light and moisture |

Recent Advances and Future Directions

Recent studies emphasize the role of trityl-protected amines in mRNA vaccine production and targeted drug delivery systems. Innovations in continuous-flow synthesis—similar to the fixed-bed reactor methods in CN104387340A—could optimize large-scale production of (S)-4-N-Trityl-2-methyl-piperazine while reducing costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume